JH-IX-179

FLT3 Acute Myeloid Leukemia Kinase Inhibitor Selectivity

JH-IX-179 is a type I ATP-competitive pan-FLT3 inhibitor belonging to the indenoindolone chemotype. It demonstrates high affinity for three constitutively active FLT3 isoforms—FLT3-ITD, FLT3-N841I, and FLT3-D835V—and shows potent, balanced activity against both internal tandem duplication (ITD) and activation loop (D835Y) mutations, which are key drivers in acute myeloid leukemia (AML).

Molecular Formula C26H24N6O
Molecular Weight 436.519
Cat. No. B1191789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-IX-179
SynonymsJH-IX-179;  JH-IX 179;  JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one
Molecular FormulaC26H24N6O
Molecular Weight436.519
Structural Identifiers
SMILESO=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

JH-IX-179 Procurement Guide: A Highly Selective Pan-FLT3 Inhibitor for AML Research


JH-IX-179 is a type I ATP-competitive pan-FLT3 inhibitor belonging to the indenoindolone chemotype. It demonstrates high affinity for three constitutively active FLT3 isoforms—FLT3-ITD, FLT3-N841I, and FLT3-D835V—and shows potent, balanced activity against both internal tandem duplication (ITD) and activation loop (D835Y) mutations, which are key drivers in acute myeloid leukemia (AML) [1]. Its distinct kinase inhibition profile and low off-target liability position it as a specialized tool compound for FLT3-dependent disease models.

Why Generic FLT3 Inhibitor Substitution Fails: The JH-IX-179 Differentiation Case


Not all FLT3 inhibitors are functionally interchangeable. Clinically evaluated agents like Quizartinib and PLX-3397 exhibit starkly imbalanced potency between FLT3-ITD and D835Y mutants, limiting their utility against resistant clones [1]. Even the closely related inhibitor Crenolanib, while equipotent against these mutations, demonstrates a broader off-target profile, as evidenced by a higher S(10) selectivity score [1]. Substituting JH-IX-179 with a generic FLT3 inhibitor without considering these mutation-specific and selectivity parameters can introduce critical confounding variables in AML models, particularly those involving the D835Y gatekeeper mutation.

JH-IX-179 Quantitative Differentiation Evidence Against Key FLT3 Inhibitors


Superior Balance of Potency Against FLT3-ITD and D835Y Mutations versus Quizartinib and PLX-3397

JH-IX-179 demonstrates a uniquely balanced inhibitory profile across the two most prevalent FLT3 activating mutations. In a direct head-to-head panel using the same Ba/F3 cellular assay system, JH-IX-179 inhibited FLT3-D835Y with an IC50 of 4 nM and FLT3-ITD with an IC50 of 10 nM [1]. This contrasts sharply with the clinically advanced type II inhibitors Quizartinib (FLT3-D835Y IC50: 93 nM; FLT3-ITD IC50: 2 nM) and PLX-3397 (FLT3-D835Y IC50: 5 nM; FLT3-ITD IC50: 130 nM), which each exhibit >10-fold selectivity for one mutation over the other [1].

FLT3 Acute Myeloid Leukemia Kinase Inhibitor Selectivity

Kinome-Wide Selectivity Advantage Over Crenolanib: S(10) Score of 0.03 vs 0.12

In a comprehensive kinase selectivity assessment using the DiscoverX KinomeScan platform against 456 kinases at 1 µM, JH-IX-179 achieved a selectivity score S(10) of 0.03, indicating that only 3% of tested kinases were inhibited by more than 90% [1]. In a direct comparison, the structurally unrelated type I FLT3 inhibitor Crenolanib produced an S(10) score of 0.12, meaning it engaged four times as many off-target kinases at this threshold [1]. The only notable off-targets for JH-IX-179 were CIT, ROCK2 (IC50: 936 nM), PHKG1 (IC50: 78 nM), and CLK4 (IC50: 142 nM), all with substantially weaker binding than to FLT3 [1].

FLT3 Kinase Selectivity Off-target Profiling

Enhanced Cellular Potency in FLT3-ITD-Driven MOLM-13 Cells Relative to Crenolanib

In the FLT3-ITD-addicted human AML cell line MOLM-13, JH-IX-179 inhibited proliferation with an IC50 of 2 nM [1]. Cross-study comparison with published data shows Crenolanib exhibits an IC50 of 4.9 nM in the same cell line under comparable cytotoxicity assay conditions . While both inhibitors are highly potent, JH-IX-179 demonstrates a 2.5-fold greater potency at the cellular level, consistent with its narrower off-target profile allowing more complete on-target effect at low concentrations [1].

FLT3-ITD MOLM-13 Cellular Pharmacology

Documented Activity Against Patient-Derived FLT3-Mutant AML Primagrafts

JH-IX-179 was evaluated against a patient-derived FLT3-D835Y and FLT3-ITD positive AML primagraft obtained from mouse spleen, demonstrating an IC50 of 70 nM [1]. This provides direct evidence of efficacy in a clinically relevant, heterogeneous disease model that retains the complexity of patient tumor architecture. While many FLT3 tool compounds show potent activity in engineered cell lines, few have published ex vivo efficacy in patient-derived material, a critical bridge to translational relevance [1].

FLT3 Patient-Derived Xenograft Translational Pharmacology

Optimal Application Scenarios for JH-IX-179 Based on Quantitative Differentiation


Investigating D835Y-Mediated Resistance in AML

In models where FLT3-D835Y mutation drives resistance to type II inhibitors like Quizartinib (which shows an IC50 of only 93 nM), JH-IX-179 provides a potent, balanced alternative (IC50: 4 nM) [1]. Its ability to maintain low nanomolar activity against both ITD and D835Y mutations allows researchers to dissect resistance mechanisms without the confounding variable of incomplete target inhibition. This makes it a superior tool for resistance mutation panels and combination therapy screening.

High-Confidence Target Validation with Minimal Off-Target Interference

For studies requiring unambiguous linkage of phenotype to FLT3 inhibition, JH-IX-179's S(10) selectivity score of 0.03 provides a significantly cleaner pharmacological profile than the closest comparator Crenolanib (S(10): 0.12) [1]. This translates to fewer false-positive hits in kinome-wide profiling and reduced secondary pharmacology artifacts in cellular assays, enabling more definitive target deconvolution in chemical biology workflows.

Potency-Driven FLT3-ITD Cellular Assays in MOLM-13 and MOLM-14 Lines

With IC50 values of 2 nM and 11 nM in MOLM-13 and MOLM-14 cells respectively, JH-IX-179 enables robust antiproliferative assays at low working concentrations, improving signal-to-noise ratios and reducing DMSO-related cytotoxicity artifacts [1]. This potency advantage relative to Crenolanib (4.9 nM in MOLM-13) makes JH-IX-179 particularly suitable for high-throughput screening and long-term culture experiments where sustained FLT3 inhibition at minimal compound concentrations is critical [1].

Ex Vivo Translational Studies in Patient-Derived AML Material

The demonstrated activity of JH-IX-179 in patient-derived FLT3-mutant AML primagrafts (IC50: 70 nM) supports its use in translational pharmacology studies that aim to bridge engineered cell line data with clinically relevant disease models [1]. For researchers procuring compounds for PDX or primagraft-based drug sensitivity testing, JH-IX-179's documented ex vivo efficacy reduces the uncertainty associated with translating in vitro potency to heterogeneous tumor environments.

Quote Request

Request a Quote for JH-IX-179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.